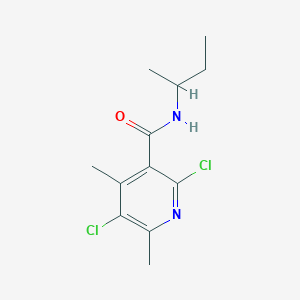![molecular formula C16H27N5O2S B4297049 N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297049.png)
N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Übersicht
Beschreibung
N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (DTSP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DTSP is a sulfonamide derivative that possesses a triazolopyrimidine scaffold, which is a unique feature that distinguishes it from other sulfonamide compounds.
Wirkmechanismus
The mechanism of action of N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is not fully understood. However, it is believed that the sulfonamide group of this compound may interact with the active site of enzymes, leading to the inhibition of their activity. The triazolopyrimidine scaffold of this compound may also play a role in its biological activity, as it has been shown to possess a variety of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, this compound has been found to modulate the levels of various cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is its broad-spectrum antimicrobial and antitumor activities, which make it a promising candidate for the development of new therapeutic agents. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
The potential applications of N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide are vast, and there are many future directions for research in this field. One possible direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of this compound as a therapeutic agent for Alzheimer's disease warrants further investigation. Overall, this compound is a promising compound with a wide range of potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N,N-diisobutyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antibacterial and antifungal activities against a variety of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
5,6,7-trimethyl-N,N-bis(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-10(2)8-20(9-11(3)4)24(22,23)16-18-15-17-13(6)12(5)14(7)21(15)19-16/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYCTBOGRPMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N(CC(C)C)CC(C)C)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B4296971.png)
![1-(2-chlorobenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]thio}-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4296977.png)
![5-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4296984.png)
![2,8-dimethyl-5-{[(1-phenyl-1H-benzimidazol-2-yl)thio]acetyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4296999.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4297003.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297008.png)
![N-[4-oxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4297014.png)
![ethyl 4-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)piperazine-1-carboxylate](/img/structure/B4297028.png)
![1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B4297041.png)
![5,6,7-trimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4297043.png)
![N-(3-methoxyphenyl)-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297056.png)
![N-allyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4297057.png)


